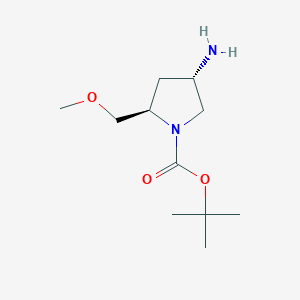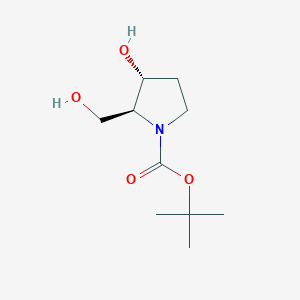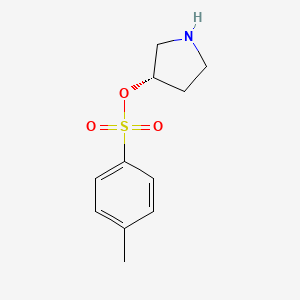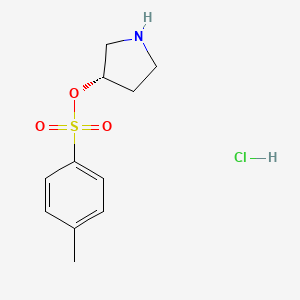
tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C10H21ClN2O3 and a molecular weight of 252.74 g/mol . It is a white solid that is commonly used as an intermediate in the synthesis of various biologically active compounds .
Preparation Methods
The synthesis of tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate;hydrochloride typically involves several steps. One common method includes the reaction of 3-amino-4-methoxy-pyrrolidine with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester . This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Common reagents such as halogens can be used to substitute the amino or methoxy groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a chiral building block for the synthesis of various pharmaceuticals and biologically active molecules . In medicinal chemistry, it is used to develop new drugs with potential therapeutic effects . Additionally, it is employed in the synthesis of complex organic molecules in industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
Similar compounds to tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate;hydrochloride include:
(3S,4S)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester: This compound has a similar structure but different stereochemistry.
cis-3,4-Diphenylpyrrolidine: Another compound with a pyrrolidine core but different substituents.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOLHSBJOADQTE-WLYNEOFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
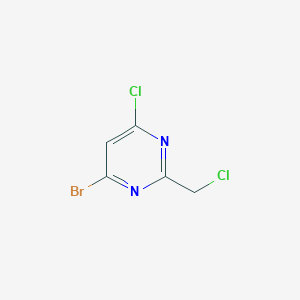
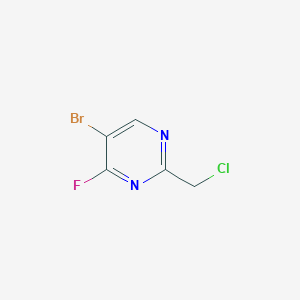
![cis-Hexahydro-cyclopenta[c]pyrrol-5-one tosylate](/img/structure/B8191205.png)
![(3S,4R)-1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride](/img/structure/B8191228.png)
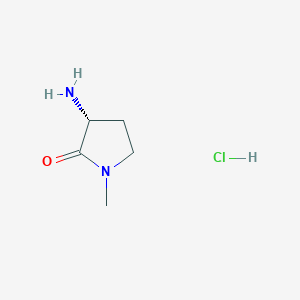
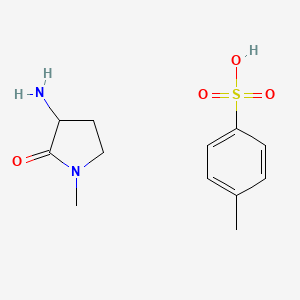
![tert-butyl (1S,5R)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B8191233.png)
![tert-Butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B8191241.png)
![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B8191246.png)
![6-Benzyl-2,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B8191254.png)
